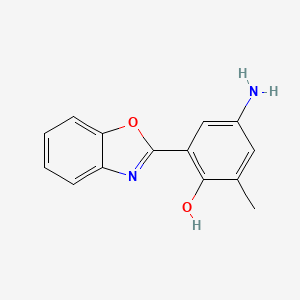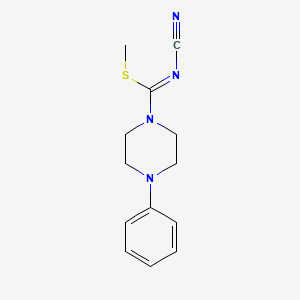
3,4-ジメチル-N-(2-オキソインドリン-5-イル)ベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound features a sulfonamide group attached to a benzenesulfonamide moiety, which is further substituted with a 2-oxoindoline group. The presence of the indoline ring system makes it a valuable scaffold in medicinal chemistry due to its potential biological activities.
科学的研究の応用
3,4-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Biological Studies: It is used in studies related to enzyme inhibition, particularly targeting enzymes involved in cancer cell proliferation.
Chemical Biology: The compound serves as a probe to study the biological pathways and molecular targets associated with sulfonamide derivatives.
Pharmaceutical Development: It is explored as a lead compound for the development of new therapeutic agents.
作用機序
Target of Action
The primary targets of 3,4-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide are carbonic anhydrase (CA) isoforms and protein kinases . These targets play a crucial role in various biological processes. Carbonic anhydrases are zinc metalloenzymes that catalyze the reversible interconversion between carbon dioxide and bicarbonate ion . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It has shown promising inhibitory effects on hCA XII . It also inhibits a panel of protein kinases, including RET, KIT, cMet, VEGFR1,2, FGFR1, PDFGR, and BRAF . The inhibition of these targets results in changes in cellular processes, potentially leading to antiproliferative effects .
Biochemical Pathways
The compound affects the biochemical pathways associated with its targets. The inhibition of carbonic anhydrase can disrupt pH regulation and ion transport, affecting various physiological processes . The inhibition of protein kinases can disrupt signal transduction pathways, affecting cell growth and proliferation .
Pharmacokinetics
The compound’s potent inhibitory effects suggest that it may have favorable pharmacokinetic properties .
Result of Action
The compound’s action results in molecular and cellular effects. Despite its lack of CA inhibitory activity, it was the most active antiproliferative candidate against most of the 60 cell lines tested . It showed significant inhibition percentages against several protein kinases . These effects could potentially lead to the death of cancer cells .
生化学分析
Biochemical Properties
The 3,4-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide compound plays a significant role in biochemical reactions . It has been found to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives
Cellular Effects
Preliminary studies suggest that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves the following steps:
Formation of the 2-oxoindoline moiety: This can be achieved through the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Methylation: The final step involves the methylation of the benzenesulfonamide moiety using a methylating agent such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
3,4-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or other reduced derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Corresponding substituted products depending on the nucleophile used.
類似化合物との比較
Similar Compounds
N-(2-oxoindolin-3-ylidene)acetohydrazides: These compounds also contain the 2-oxoindoline moiety and exhibit similar biological activities.
Indole-2-carboxylate derivatives: These derivatives share the indole scaffold and are known for their antiviral and anticancer properties.
Uniqueness
3,4-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is unique due to its specific substitution pattern, which enhances its binding affinity to certain enzymes and receptors. This unique structure contributes to its potent biological activities and makes it a valuable compound in medicinal chemistry research .
特性
IUPAC Name |
3,4-dimethyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-10-3-5-14(7-11(10)2)22(20,21)18-13-4-6-15-12(8-13)9-16(19)17-15/h3-8,18H,9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDCSSFYKHVYPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5,6-dichloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]pyridine-3-carboxamide](/img/structure/B2429762.png)
![4-(4-fluorobenzyl)-1-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2429763.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-2-(methylsulfanyl)benzamide](/img/structure/B2429766.png)

![N-(2,5-difluorophenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2429768.png)




![8-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2429777.png)
![octahydro-2H-pyrano[3,2-b]pyridin-4-ol](/img/structure/B2429778.png)
![Methyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2429779.png)

![N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-3-(N-METHYL4-METHYLBENZENESULFONAMIDO)THIOPHENE-2-CARBOXAMIDE](/img/structure/B2429781.png)
